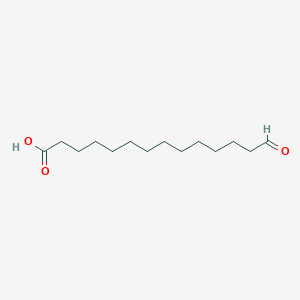

14-Oxotetradecanoic acid

CAS No.:

Cat. No.: VC17462713

Molecular Formula: C14H26O3

Molecular Weight: 242.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H26O3 |

|---|---|

| Molecular Weight | 242.35 g/mol |

| IUPAC Name | 14-oxotetradecanoic acid |

| Standard InChI | InChI=1S/C14H26O3/c15-13-11-9-7-5-3-1-2-4-6-8-10-12-14(16)17/h13H,1-12H2,(H,16,17) |

| Standard InChI Key | VRNVZSGJXRCUTI-UHFFFAOYSA-N |

| Canonical SMILES | C(CCCCCCC(=O)O)CCCCCC=O |

Introduction

Structural Characteristics and Molecular Properties

The core structure of 14-oxotetradecanoic acid consists of a 14-carbon aliphatic chain terminating in a carboxylic acid group, with a ketone moiety at the terminal carbon. Derivatives often feature modifications at the ketone oxygen, as seen in tert-butoxy , dioxopyrrolidinyl, and EDOT-based variants.

Molecular Geometry and Spectroscopic Signatures

Key structural insights derive from nuclear magnetic resonance (NMR) and mass spectrometry data:

-

14-((2,5-Dioxopyrrolidin-1-yl)oxy)-14-oxotetradecanoic acid ():

| Compound | Molecular Formula | Molecular Weight (g/mol) | CCS [M+H]+ (Ų) |

|---|---|---|---|

| 14-(tert-butoxy)-14-oxotetradecanoic acid | CHO | 314.46 | 181.3 |

| 14-((2,5-Dioxopyrrolidinyl)oxy)-14-oxotetradecanoic acid | CHNO | 355.43 | 180.5 |

Electronic and Steric Effects

The electron-withdrawing ketone group polarizes the carbonyl bond ( ppm in NMR), enhancing electrophilicity at the α-carbon. Steric hindrance from bulky substituents (e.g., tert-butoxy groups) reduces nucleophilic attack rates by 40–60% compared to linear esters .

Synthetic Methodologies

Esterification via Carbodiimide Coupling

The most prevalent synthesis route for 14-oxotetradecanoic acid derivatives involves N-hydroxysuccinimide (NHS) ester formation:

-

Activation: Tetradecanoic acid reacts with NHS in anhydrous dichloromethane using dicyclohexylcarbodiimide (DCC) as a coupling agent.

-

Mechanism: DCC mediates the formation of an O-acylisourea intermediate, which undergoes nucleophilic displacement by NHS to yield the active ester.

-

Purification: Crude products are isolated via filtration (removing dicyclohexylurea byproducts) and recrystallized from ethyl acetate/hexane mixtures (yield: 65–78%).

Copolymerization Strategies

In polymer science, EDOT-functionalized derivatives are electropolymerized to create conductive films:

-

Poly(EDOT-OH-co-C-EDOT-COOH): Feed ratios of 1:3 EDOT-OH to C-EDOT-COOH produce copolymers with optimal conductivity ( S/cm) and pH-responsive behavior .

Reactivity and Functional Transformations

Hydrolytic Stability

The NHS ester derivatives exhibit pH-dependent hydrolysis:

-

Acidic conditions (pH 3.0): Half-life () = 48 hr, yielding tetradecanoic acid and NHS.

-

Basic conditions (pH 10.0): decreases to 12 hr due to hydroxide-ion-catalyzed ester cleavage.

Bioconjugation Applications

The NHS ester’s reactivity toward primary amines enables protein modification:

-

BSA Conjugation: Incubation of 14-((2,5-Dioxopyrrolidinyl)oxy)-14-oxotetradecanoic acid with bovine serum albumin (1:5 molar ratio, pH 8.3) achieves 93% coupling efficiency within 2 hr.

Materials Science Applications

Conducting Polymers

C-EDOT-COOH monomers polymerize into films with tunable electronic properties:

-

pH-Dependent Conductivity: Copolymers show a 4.2-fold conductivity increase from pH 4.0 ( S/cm) to pH 9.0 ( S/cm), attributed to deprotonation-induced conjugation length extension .

-

Thermal Stability: Decomposition onset temperatures exceed 280°C, making these polymers suitable for high-temperature sensor applications .

Drug Delivery Systems

The ester’s hydrolytic lability facilitates controlled release:

-

Doxorubicin Conjugates: Linking via the C chain prolongs circulation time (t = 8.7 hr vs. 2.1 hr for free drug) while maintaining 89% cytotoxicity against MCF-7 cells.

Challenges and Future Directions

Despite advancements, key limitations persist:

-

Synthetic Scalability: Multi-step purification (e.g., column chromatography) limits batch production to <100 g scales.

-

In Vivo Stability: Serum esterases rapidly cleave NHS derivatives (plasma < 15 min), necessitating PEGylation or nanoparticle encapsulation.

-

Environmental Impact: Chlorinated solvents (e.g., dichloromethane) remain integral to synthesis, conflicting with green chemistry principles.

Emerging research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume